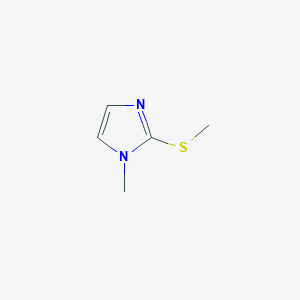![molecular formula C10H17N B120145 Tricyclo[5.2.1.02,6]decan-2-amine CAS No. 148151-81-9](/img/structure/B120145.png)
Tricyclo[5.2.1.02,6]decan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[5.2.1.02,6]decan-2-amine, also known as TC-2153, is a small molecule compound that has been studied for its potential therapeutic effects on various neurological disorders. TC-2153 has been shown to modulate the activity of the protein Rac1, which plays a crucial role in the formation and maintenance of synapses in the brain. In
作用機序
Tricyclo[5.2.1.02,6]decan-2-amine modulates the activity of the protein Rac1, which plays a crucial role in the formation and maintenance of synapses in the brain. Rac1 is involved in the regulation of actin cytoskeleton, which is important for the growth and maintenance of dendritic spines, the structures that allow neurons to communicate with each other. By modulating the activity of Rac1, Tricyclo[5.2.1.02,6]decan-2-amine can enhance synaptic plasticity and improve cognitive function.
生化学的および生理学的効果
Tricyclo[5.2.1.02,6]decan-2-amine has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to reduce the symptoms of neurological disorders, including Alzheimer's disease, schizophrenia, and fragile X syndrome. In addition, Tricyclo[5.2.1.02,6]decan-2-amine has been shown to inhibit the growth of tumor cells in vitro, suggesting its potential use in cancer treatment.
実験室実験の利点と制限
Tricyclo[5.2.1.02,6]decan-2-amine is a small molecule compound that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, Tricyclo[5.2.1.02,6]decan-2-amine has low solubility in water, which can make it difficult to administer in vivo. In addition, Tricyclo[5.2.1.02,6]decan-2-amine has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
Future research on Tricyclo[5.2.1.02,6]decan-2-amine could focus on its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. In addition, further studies could explore the mechanisms underlying the anti-tumor effects of Tricyclo[5.2.1.02,6]decan-2-amine and its potential use in cancer treatment. Finally, research could focus on developing more efficient synthesis methods for Tricyclo[5.2.1.02,6]decan-2-amine and other Rac1 modulators, which could facilitate their use in clinical trials and ultimately lead to the development of new therapies for neurological disorders and cancer.
合成法
The synthesis of Tricyclo[5.2.1.02,6]decan-2-amine involves a series of chemical reactions, starting with the reaction between 2-cyclopentenone and ethyl diazoacetate to form a cyclopropane intermediate. This intermediate is then converted to a tricyclic compound through a series of steps involving reduction, oxidation, and cyclization reactions. The final product, Tricyclo[5.2.1.02,6]decan-2-amine, is obtained through a purification process using column chromatography.
科学的研究の応用
Tricyclo[5.2.1.02,6]decan-2-amine has been studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and fragile X syndrome. In animal models, Tricyclo[5.2.1.02,6]decan-2-amine has been shown to improve cognitive function and reduce the symptoms of these disorders. Tricyclo[5.2.1.02,6]decan-2-amine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
特性
CAS番号 |
148151-81-9 |
|---|---|
製品名 |
Tricyclo[5.2.1.02,6]decan-2-amine |
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC名 |
tricyclo[5.2.1.02,6]decan-2-amine |
InChI |
InChI=1S/C10H17N/c11-10-5-1-2-9(10)7-3-4-8(10)6-7/h7-9H,1-6,11H2 |
InChIキー |
IBGDJIKNTKMZEP-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCC(C3)C2(C1)N |
正規SMILES |
C1CC2C3CCC(C3)C2(C1)N |
同義語 |
4,7-Methano-3aH-inden-3a-amine,octahydro-,(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




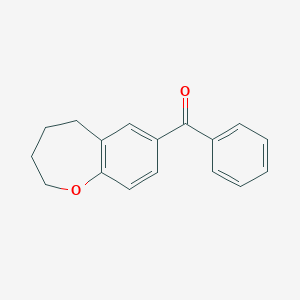
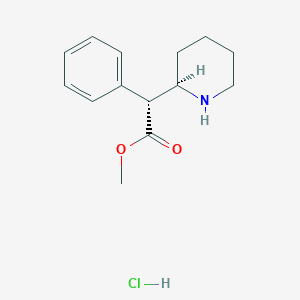
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
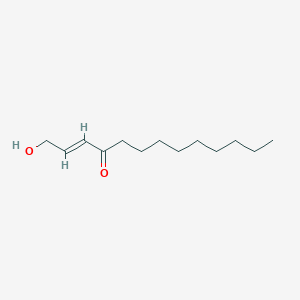

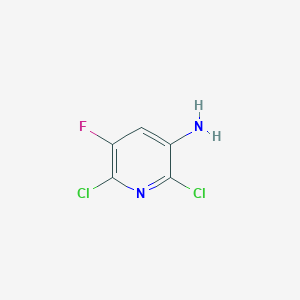
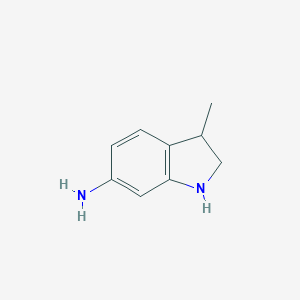
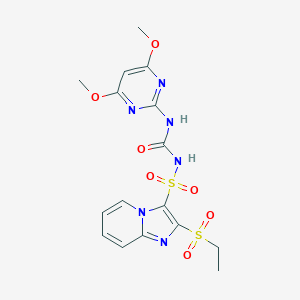
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
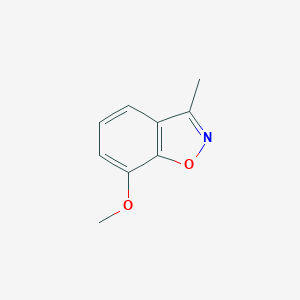
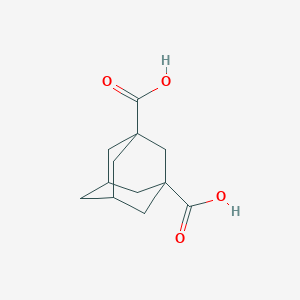
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
